4-ethyl-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine 4-ethyl-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17518102
InChI: InChI=1S/C9H17N3/c1-5-7-8(6(2)3)11-12(4)9(7)10/h6H,5,10H2,1-4H3
SMILES:
Molecular Formula: C9H17N3
Molecular Weight: 167.25 g/mol

4-ethyl-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine

CAS No.:

Cat. No.: VC17518102

Molecular Formula: C9H17N3

Molecular Weight: 167.25 g/mol

* For research use only. Not for human or veterinary use.

4-ethyl-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine -

Specification

Molecular Formula C9H17N3
Molecular Weight 167.25 g/mol
IUPAC Name 4-ethyl-2-methyl-5-propan-2-ylpyrazol-3-amine
Standard InChI InChI=1S/C9H17N3/c1-5-7-8(6(2)3)11-12(4)9(7)10/h6H,5,10H2,1-4H3
Standard InChI Key GVJPKKZROOQJGZ-UHFFFAOYSA-N
Canonical SMILES CCC1=C(N(N=C1C(C)C)C)N

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The molecular formula of 4-ethyl-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine is C10_{10}H19_{19}N3_{3}, derived from its pyrazole core (C3_3H4_4N2_2) and substituents:

  • 1-Methyl group: Adds C1_1H3_3

  • 3-Isopropyl group: Adds C3_3H7_7

  • 4-Ethyl group: Adds C2_2H5_5

  • 5-Amine group: Adds NH2_2

The calculated molecular weight is 181.28 g/mol, consistent with pyrazole derivatives of similar complexity .

IUPAC Name and Structural Representation

The systematic IUPAC name, 4-ethyl-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine, reflects the substitution pattern on the pyrazole ring. Key structural features include:

  • A five-membered aromatic ring with two adjacent nitrogen atoms.

  • Methyl and ethyl groups at positions 1 and 4, respectively.

  • An isopropyl group at position 3 and an amine at position 5.

The SMILES notation CC1=C(C(=NNC1)C(C)C)NCC encodes this structure, highlighting the connectivity of substituents .

Synthesis and Reaction Chemistry

Synthetic Routes

While no direct synthesis of 4-ethyl-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine is documented, analogous methods for pyrazole amines suggest viable pathways:

Cyclocondensation of Hydrazines

Hydrazine derivatives react with β-diketones or β-keto esters to form pyrazole rings. For example, reacting ethyl acetoacetate with methylhydrazine yields 1-methylpyrazole intermediates, which can undergo further alkylation or amination.

Nucleophilic Substitution

Introducing the isopropyl group at position 3 may involve Friedel-Crafts alkylation or palladium-catalyzed coupling reactions. Ethylation at position 4 could proceed via alkyl halide substitution under basic conditions .

Reductive Amination

The amine group at position 5 might be introduced through reduction of a nitro precursor or reductive amination of a carbonyl intermediate .

Reaction Profile

The compound’s reactivity is influenced by its electron-rich pyrazole ring and nucleophilic amine group:

  • Electrophilic Aromatic Substitution: The amine group activates the ring for reactions with electrophiles (e.g., nitration, sulfonation).

  • Coordination Chemistry: The lone pair on the amine nitrogen enables ligand behavior in metal complexes, akin to related pyrazole amines.

Physicochemical Properties

Physical Properties

PropertyValue/DescriptionBasis of Estimation
Molecular Weight181.28 g/molCalculated from formula
Melting Point85–90°C (estimated)Analogous pyrazole derivatives
Boiling Point290–300°C (estimated)Structure-activity relationships
SolubilityModerate in polar solvents (e.g., ethanol, DMSO)Similar amines

Spectroscopic Data

  • IR Spectroscopy: N-H stretch (~3350 cm1^{-1}), aromatic C=C stretches (~1600 cm1^{-1}), and C-N vibrations (~1250 cm1^{-1}) .

  • NMR Spectroscopy:

    • 1^1H NMR: Methyl groups (δ 1.2–1.5 ppm), aromatic protons (δ 6.5–7.0 ppm), amine protons (δ 2.8–3.2 ppm) .

    • 13^13C NMR: Pyrazole carbons (δ 140–150 ppm), alkyl carbons (δ 20–35 ppm).

Applications and Biological Relevance

Material Science

  • Coordination Polymers: The amine group facilitates binding to transition metals (e.g., Cu, Zn), forming frameworks with catalytic or sensing applications .

  • Liquid Crystals: Alkyl-substituted pyrazoles exhibit mesomorphic behavior, useful in display technologies .

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